1-Nitrobutane

Catalog No.
S573606
CAS No.
627-05-4
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitrobutane

CAS Number

627-05-4

Product Name

1-Nitrobutane

IUPAC Name

1-nitrobutane

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-3-4-5(6)7/h2-4H2,1H3

InChI Key

NALZTFARIYUCBY-UHFFFAOYSA-N

SMILES

CCCC[N+](=O)[O-]

solubility

Slightly soluble (NTP, 1992)
0.04 M

Canonical SMILES

CCCC[N+](=O)[O-]

The exact mass of the compound 1-Nitrobutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)0.04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3648. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Nitrobutane (CAS: 627-05-4) is a primary aliphatic nitroalkane characterized by a linear four-carbon chain terminating in a reactive nitro group. In industrial and laboratory procurement, it is primarily valued as a C4 building block for organic synthesis, particularly in the production of primary amines, nitroalcohols, and linear aldehydes via the Nef reaction [1]. With a boiling point of 152-153 °C and a density of approximately 0.97 g/mL, it offers a stable liquid profile at room temperature[2]. Its dual functionality—acting both as a moderately polar solvent and a nucleophile upon deprotonation—makes it a critical raw material for pharmaceutical, agrochemical, and advanced materials manufacturing where precise linear carbon extension is required.

Substituting 1-nitrobutane with closely related nitroalkanes fundamentally alters both process parameters and final product identity. Replacing it with the shorter-chain homolog 1-nitropropane introduces a material with a significantly lower boiling point (132 °C) and nearly four times the aqueous solubility, which narrows the thermal processing window and increases product loss during biphasic aqueous workups [1]. Conversely, substituting with its structural isomer, 2-nitrobutane, shifts the reactive center to a secondary carbon. This increases steric hindrance during condensation reactions and strictly dictates the formation of branched derivatives (e.g., sec-butylamine) rather than the linear n-butyl derivatives required for specific active pharmaceutical ingredients [2]. Consequently, for workflows demanding terminal C4 functionalization, generic substitution is chemically and operationally unviable.

Extended Thermal Processing Window via Elevated Boiling Point

For industrial scale-up, thermal limits dictate reactor design. 1-Nitrobutane exhibits a boiling point of 152-153 °C [1], which is higher than its structural isomer 2-nitrobutane (139.65 °C)[2] and its homolog 1-nitropropane (132 °C) [3]. This elevated boiling point allows for higher-temperature continuous flow nitration and condensation reactions without the need for high-pressure reactor configurations.

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data152-153 °C
Comparator Or Baseline2-Nitrobutane (139.65 °C) and 1-Nitropropane (132 °C)
Quantified Difference+13 °C vs isomer; +20 °C vs homolog
ConditionsAtmospheric pressure (760 mmHg)

Enables reaction execution at elevated temperatures without evaporative losses or the capital expense of pressurized reactors.

Enhanced Hydrophobicity for Biphasic Extraction

In biphasic reaction systems, product loss to the aqueous phase is a major yield detractor. 1-Nitrobutane demonstrates an aqueous solubility of approximately 3.6 g/L at 25 °C [1], compared to 14.0 g/L for 1-nitropropane [2]. This ~74% reduction in water solubility drastically improves phase separation efficiency during aqueous washing steps, minimizing the need for extensive solvent extraction.

Evidence DimensionAqueous Solubility
Target Compound Data3.6 g/L
Comparator Or Baseline1-Nitropropane (14.0 g/L)
Quantified Difference~74% lower aqueous solubility
ConditionsAqueous solution at 25 °C

Reduces product loss during aqueous workup and lowers the volume of extraction solvents required in large-scale manufacturing.

Specific Alpha-Proton Acidity for Condensation Reactions

The efficiency of base-catalyzed Henry (nitroaldol) reactions depends on the facile generation of the nitronate anion. 1-Nitrobutane possesses an alpha-proton pKa of 8.69 [1], making it more acidic than 1-nitropropane (pKa 8.98) [3]. This lower pKa allows for the use of milder bases during deprotonation, reducing the incidence of base-catalyzed side reactions while avoiding the steric hindrance associated with secondary nitroalkanes like 2-nitrobutane (pKa 8.44) [2].

Evidence DimensionAlpha-Proton Acidity (pKa)
Target Compound Data8.69
Comparator Or Baseline1-Nitropropane (8.98)
Quantified DifferenceΔpKa of 0.29 (more acidic)
ConditionsStandard aqueous conditions at 25 °C

Permits the use of milder basic catalysts in carbon-carbon bond forming reactions, improving overall yield and selectivity.

Strict Regiocontrol in Primary Amine Synthesis

When procuring a precursor for amine synthesis, the position of the nitro group dictates the final amine structure. Catalytic hydrogenation of 1-nitrobutane yields 1-butylamine (a primary, linear amine) [2], whereas reduction of 2-nitrobutane yields sec-butylamine (a branched amine) [1]. For applications requiring terminal functionalization or specific steric profiles in downstream active pharmaceutical ingredients (APIs), the linear structure of 1-nitrobutane cannot be substituted by its secondary isomer.

Evidence DimensionDownstream Amine Structure
Target Compound Data1-Butylamine (Linear primary amine)
Comparator Or Baseline2-Nitrobutane (sec-Butylamine, branched)
Quantified Difference100% shift in regiochemistry (terminal vs internal)
ConditionsCatalytic hydrogenation

Ensures the correct steric and structural profile for downstream API or agrochemical synthesis, where branched isomers are biologically inactive or incompatible.

Precursor for Linear Primary Amines in API Synthesis

Directly leveraging its terminal nitro group, 1-nitrobutane is the required starting material for the synthesis of 1-butylamine via catalytic hydrogenation [1]. This is critical for pharmaceutical manufacturing where the linear n-butyl chain is an essential pharmacophore, and branched isomers like sec-butylamine cannot be used.

Base-Catalyzed Henry (Nitroaldol) Reactions

Due to its specific alpha-proton pKa (8.69), 1-nitrobutane is utilized in Henry reactions for synthesizing C4-extended nitroalcohols [2]. Procurement in this context is driven by the ability to use milder basic catalysts compared to 1-nitropropane, improving overall yields and minimizing retro-aldol side reactions in complex syntheses.

High-Temperature Biphasic Solvent Systems

With a boiling point exceeding 152 °C and low aqueous solubility (3.6 g/L), 1-nitrobutane serves as a specialized solvent for high-temperature biphasic reactions [3]. It allows for elevated processing temperatures without pressurization, while ensuring rapid phase separation during aqueous workup, providing lower aqueous phase losses than lighter nitroalkane homologs.

Physical Description

1-nitrobutane is a colorless liquid. (NTP, 1992)

XLogP3

1.5

Boiling Point

307 °F at 760 mm Hg (NTP, 1992)
153.0 °C

Density

0.971 (NTP, 1992)

LogP

1.47 (LogP)

Melting Point

-81.33 °C

UNII

7R02589S2G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.79 mmHg

Pictograms

Flammable

Flammable

Other CAS

627-05-4

Wikipedia

1-nitrobutane

Dates

Last modified: 08-15-2023

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